molecular formula C11H21Cl2N3O B2937245 4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride CAS No. 1955498-10-8

4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Cat. No.: B2937245
CAS No.: 1955498-10-8
M. Wt: 282.21
InChI Key: ACOSUAYYPXOGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazoles are known for their wide range of chemical and biological properties .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a cyclohexyl group, which is a six-membered ring with only carbon atoms .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of nitrogen atoms in the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the cyclohexyl group could potentially make the compound more lipophilic .

Scientific Research Applications

Organic Synthesis and Catalysis

A significant application of derivatives similar to 4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is in organic synthesis, particularly in the development of heterocyclic compounds. For instance, Maleki and Ashrafi (2014) demonstrated the use of ammonium dihydrogen phosphate on α-Al2O3 as a heterogeneous catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives from condensation reactions involving aldehydes, malononitrile, and 1,3-dicarbonyl compounds or 3-methyl-1-phenyl-2-pyrazoline-5-one. This process highlights the compound's role in facilitating efficient, environmentally benign synthetic routes for producing complex heterocyclic structures with potential pharmaceutical applications (Maleki & Ashrafi, 2014).

Antimicrobial and Antibacterial Activities

The structural framework of this compound and its derivatives also plays a crucial role in antimicrobial research. Bildirici, Şener, and Tozlu (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study underscores the potential of pyrazolone derivatives as a basis for developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

Material Science and Optical Properties

The compound and its derivatives find applications in material science, especially in the creation of thin films with specific optical properties. El-Ghamaz et al. (2017) explored the synthesis and optical properties of antipyrine derivatives thin films, including 4-aminoantipyrine derivatives. These materials exhibit unique absorption spectra and dispersion parameters, indicating their potential use in optical devices and materials science research (El-Ghamaz et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrazole derivatives are known to have antibacterial, anti-inflammatory, and antitumor activities .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

4-amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.2ClH/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;;/h9H,3-7,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOSUAYYPXOGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2CCCCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955498-10-8
Record name 4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.